molecular formula C9H6O2 B1279132 Benzofuran-7-carbaldehyde CAS No. 95333-14-5

Benzofuran-7-carbaldehyde

Cat. No. B1279132
CAS RN: 95333-14-5
M. Wt: 146.14 g/mol
InChI Key: RGPUSZZTRKTMNA-UHFFFAOYSA-N
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Description

Benzofuran-7-carbaldehyde is a chemical compound that is part of the benzofuran family, characterized by a fused benzene and furan ring structure with an aldehyde functional group at the seventh position. This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers, due to its reactive aldehyde group and the stability provided by the benzofuran moiety .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through several methods. One approach involves the CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, which allows for the formation of benzofurans under ligand-free conditions . Another method reported the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, leading to chloromethylene furans that rearrange into benzofuran carbaldehydes under mild acidic conditions . These methods demonstrate the versatility and functional group tolerance in the synthesis of benzofuran-7-carbaldehyde and its derivatives.

Molecular Structure Analysis

The molecular structure of benzofuran-7-carbaldehyde consists of a benzofuran core with an aldehyde group. This structure can participate in tautomerism, as seen in Schiff bases derived from benzofuran carbaldehydes, where the equilibrium between benzoid and quinoid forms can be influenced by solvent polarity, substituents, and metal ion interactions . The presence of the aldehyde group also allows for further chemical transformations, making it a valuable building block in organic synthesis.

Chemical Reactions Analysis

Benzofuran-7-carbaldehyde can undergo various chemical reactions due to its aldehyde functionality. It can be used in Knoevenagel polycondensation reactions to synthesize donor-acceptor polymers with benzodihydrofuran as the donor group . The aldehyde group can also be involved in the formation of Schiff bases, which exhibit tautomerism and can act as chemosensors for metal cations . Additionally, benzofuran carbaldehydes can be transformed into other heterocyclic compounds, such as benzofuro[3,2-c]pyridines, through cyclization and subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-7-carbaldehyde are influenced by its molecular structure. The compound's solubility, reactivity, and thermal stability are key characteristics that determine its applications. For instance, polymers derived from benzofuran carbaldehydes exhibit good solubility in organic solvents and have favorable glass transition temperatures, making them suitable for material science applications . The stability of benzofuran derivatives also allows for the creation of metal complexes with high thermal stability, as seen in the synthesis of benzofuro[3,2-c]pyridine complexes .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Assembly : Benzofuran-7-carbaldehyde derivatives are synthesized using base-catalyzed condensation of o-hydroxyphenones with dichloroethylene, facilitating the production of highly functionalized benzofurans. This process involves the formation of chloromethylene furans that rearrange into benzofuran carbaldehydes under mild acidic conditions (Schevenels & Markó, 2012).

  • Novel Heterocycle Synthesis : Benzofuran-7-carbaldehyde is used as a precursor for creating new heterocycles, showcasing its role in facilitating diverse chemical reactions. This synthesis involves interactions with various hydrazides and other compounds, leading to the formation of novel chemical structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

  • Mechanistic Investigations : Further research has been conducted to understand the mechanisms behind the synthesis of benzofuran derivatives. This includes exploring the key intermediates and conditions required for the successful formation of these compounds, as well as synthesizing biologically active benzofurans (Schevenels, Tinant, Declercq, & Markó, 2013).

Biological and Medicinal Applications

  • Antibacterial and Antitumor Activities : Some derivatives of benzofuran-7-carbaldehyde have shown moderate antibacterial and antitumor activities. This includes specific compounds demonstrating effectiveness against plant pathogens and cancer cell lines, highlighting their potential in pharmaceutical applications (Noviany et al., 2020).

  • Analgesic and Anti-inflammatory Properties : Certain benzofuran pyrazole heterocycles, synthesized from benzofuran-7-carbaldehyde, have shown significant analgesic and anti-inflammatory effects in preliminary screenings, indicating their potential use in pain and inflammation management (Kenchappa & Bodke, 2020).

  • DNA Topoisomerase Inhibition : Benzofuran derivatives have been identified with inhibitory activities against DNA topoisomerases I and II. This suggests their potential application in developing treatments for diseases where DNA replication and cell division play a key role, such as cancer (Lee et al., 2007).

Chemical Methodology and Eco-Friendly Approaches

  • Green Chemistry Applications : Research has been conducted to develop eco-friendly methods for synthesizing benzofuran-based compounds. This includes exploring solvent-free conditions and grinding techniques, underscoring the importance of sustainable practices in chemical synthesis (Abdel-Aziem, 2014).

  • Eco-Friendly Synthesis Techniques : Further advancements in green chemistry have been made by synthesizing benzofuran-based thiadiazoles using grinding techniques, emphasizing the move towards more environmentally friendly and efficient chemical methodologies (Abdel-Aziem, El-Sawy, & Kirsch, 2020).

Safety And Hazards

Benzofuran-7-carbaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .

Future Directions

Benzofuran-7-carbaldehyde, like other benzofuran compounds, has attracted the attention of chemical and pharmaceutical researchers worldwide due to its strong biological activities and potential applications . Future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .

properties

IUPAC Name

1-benzofuran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPUSZZTRKTMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456072
Record name Benzofuran-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-7-carbaldehyde

CAS RN

95333-14-5
Record name 7-Benzofurancarboxaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzofuran-7-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-7-carbaldehyde
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Synthesis routes and methods I

Procedure details

DMSO (2.87 ml, 40 mmol) was added slowly to a -78° C. solution of oxalyl chloride in methylene chloride (20 ml of 2M, 40 mmol). To this solution was added slowly a solution of benzofuran-7-methanol (4.03 g, 27 mmol) in methylene chloride, and the mixture was stirred 30 min at -78° C. Triethyl amine (30 ml) was added slowly to the reaction mixture, which was then allowed to warm to room temperature. The mixture was diluted with methylene chloride and washed with water and then with brine. The organic layer was concentrated in vacuo to an oil (3.16 g, 80%).
Name
Quantity
2.87 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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20 mL
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solvent
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4.03 g
Type
reactant
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0 (± 1) mol
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solvent
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30 mL
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

0.950 g (6.4 mmol) of 7-formyl-2,3-dihydrobenzofuran, 1.82 g (8 mmol) of 2,3-dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione (DDQ) and 30 ml of dioxane are introduced into a 100 ml three-necked flask equipped with a reflux condenser. Heating is carried out at reflux for 24 hours. 100 ml of a molar sodium hydroxide solution are added and extraction is carried out with ethyl ether (3×80 ml). The organic phases are combined, dried and concentrated under vacuum. The residue is purified by silica flash chromatography (elution: 5% ethyl acetate in petroleum ether). 215 mg of 7-formylbenzofuran are obtained in the form of a yellow oil (Yield: 23%).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
23%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
JQ Yu, ZP Wang, H Zhu, G Li, X Wang - Yao xue xue bao= Acta …, 2016 - europepmc.org
… Their structures were identified by MS, IR, and nuclear magnetic resonance spectra, as 1-oxo-(1H)-cyclopenta[b]benzofuran-7-carbaldehyde (1), 4-hydroxycinnamic acid (2), …
Number of citations: 14 europepmc.org
P Pihera, J Svoboda - Collection of Czechoslovak Chemical …, 2000 - cccc.uochb.cas.cz
Electrophilic substitution and metallation reactions of the title compound 1 were studied. Bromination, acetylation, benzoylation, formylation, and nitration usually afforded nonseparable …
Number of citations: 6 cccc.uochb.cas.cz
N Plobeck, D Delorme, ZY Wei, H Yang… - Journal of medicinal …, 2000 - ACS Publications
Nonpeptide δ opioid agonists are analgesics with a potentially improved side-effect and abuse liability profile, compared to classical opioids. Andrews analysis of the NIH nonpeptide …
Number of citations: 130 pubs.acs.org
SS Palimkar, VS More, KV Srinivasan - Ultrasonics sonochemistry, 2008 - Elsevier
This method describes the results of the optimized conditions for the one-pot synthesis of benzo[b]furans/nitro benzo[b]furans via Sonogashira coupling-5-endo-dig-cyclization under …
Number of citations: 39 www.sciencedirect.com
S Attia, G Wilding - Expert Opinion on Therapeutic Patents, 2006 - Taylor & Francis
The mechanisms underlying prostate carcinogenesis are not firmly elucidated. An exciting area of research in this regard asks whether prostate cancer results from the consequences of …
Number of citations: 1 www.tandfonline.com
GE Schneiders, R Stevenson - The Journal of Organic Chemistry, 1979 - ACS Publications
… 7-Methoxy-2-(3,4-methylenedioxyphenyl)benzofuran-7carbaldehyde (6). A solution of 5-bromovanillin (1.22 g) in pyridine (25 mL) was added with stirring to a solution of cuprous 3,4-…
Number of citations: 65 pubs.acs.org
S Venkatraman, F Velazquez, S Gavalas, W Wu… - Bioorganic & medicinal …, 2013 - Elsevier
The characterization of HCV genome has identified various vital functional proteins involved in the life cycle of hepatitis C virus. This has resulted in many novel enzymatic targets that …
Number of citations: 11 www.sciencedirect.com
SN Greszler, G Zhao, M Buchman… - The Journal of …, 2020 - ACS Publications
A scalable endo-selective synthesis of 2,3,4,5-tetrasubstituted pyrrolidines via cycloaddition of nitroalkenes and azomethine ylides is reported using a P,N-type ferrocenyl ligand and [Cu…
Number of citations: 12 pubs.acs.org
AA Jensen, AL Halberstadt, E Märcher-Rørsted… - Biochemical …, 2020 - Elsevier
The remarkable effects exhibited by classical psychedelics in recent clinical trials have spawned considerable interest in 5-HT 2A receptor (5-HT 2A R) activation as a treatment strategy …
Number of citations: 16 www.sciencedirect.com
H Fan, Y Li, X Liang, S Yan, Y Cui, H Zhang… - Biochemical Systematics …, 2020 - Elsevier
Phytochemical investigations on the leaves of Valeriana officinalis L. led to the isolation of 18 compounds, including eight lignans (1–8), three sesquiterpenoids (9–11), five iridoids (12–…
Number of citations: 7 www.sciencedirect.com

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